1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone

Description

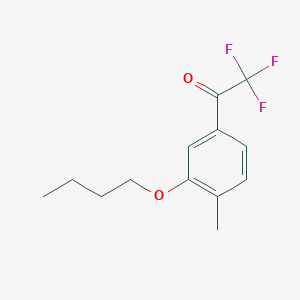

1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a substituted phenyl ring. The phenyl ring features a butoxy (-OCH₂CH₂CH₂CH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position.

Properties

IUPAC Name |

1-(3-butoxy-4-methylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-3-4-7-18-11-8-10(6-5-9(11)2)12(17)13(14,15)16/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARQIDQQMAPGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-butoxy-4-methylphenyl ethanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, advanced reaction vessels, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The trifluoroethanone moiety (-COCF₃) is a common feature in analogs, but substituents on the phenyl ring significantly alter properties:

Key Observations :

Physicochemical Properties

Notable Trends:

- The butoxy group increases logP compared to dimethylamino or fluoro substituents, suggesting superior membrane permeability for drug delivery .

- Halogenated analogs exhibit higher density and stability due to strong C–F/C–Cl bonds .

Biological Activity

Overview

1-(3-Butoxy-4-methylphenyl)-2,2,2-trifluoroethanone is an organic compound notable for its unique structural features, which include a butoxy group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological systems.

- Molecular Formula : C12H15F3O

- Molecular Weight : 232.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, which may lead to various pharmacological effects.

Potential Targets:

- Enzymes : The compound may inhibit or modulate enzyme activity, similar to other fluorinated compounds that have shown effectiveness against enzymes like acetylcholinesterase (AChE) .

- Receptors : It could potentially interact with neurotransmitter receptors, influencing signaling pathways involved in various physiological processes.

Biological Activity Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Inhibition of Acetylcholinesterase

A related compound, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, was investigated for its inhibitory effects on AChE. Kinetic studies revealed that it acts as a competitive inhibitor with high binding affinity. Such findings suggest that this compound may exhibit similar inhibitory properties due to structural similarities .

Research Applications

This compound has potential applications in:

- Drug Development : Its unique structure may contribute to the design of novel pharmaceuticals targeting specific diseases.

- Biochemical Assays : The compound can be utilized as a substrate or inhibitor in enzyme assays to study enzyme kinetics and mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone | Fluorine instead of methyl | Potential AChE inhibitor |

| 1-(3-Butoxy-4-chlorophenyl)-2,2,2-trifluoroethanone | Chlorine atom substitution | Varying reactivity and selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.